Prednisolone caproate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSAKUGJOSFARZ-FOMYWIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024448 | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-69-8 | |
| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Investigations of Prednisolone Caproate and Prednisolone
Structural Basis of Glucocorticoid Receptor Binding and Activity
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. frontiersin.orgnih.gov As lipophilic molecules, glucocorticoids can readily diffuse across the cell membrane and bind to the GR residing in the cytoplasm. musculoskeletalkey.comersnet.org This binding event triggers a conformational change in the receptor, causing the dissociation of chaperone proteins and exposing nuclear localization signals. ersnet.org The activated ligand-receptor complex then translocates into the nucleus. musculoskeletalkey.comersnet.orgwikipedia.org
Once in the nucleus, the GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. musculoskeletalkey.comersnet.orgnih.gov This regulation occurs through two primary genomic mechanisms: transactivation and transrepression. musculoskeletalkey.comwikipedia.org In transactivation, the GR dimer binds to GREs to up-regulate the expression of anti-inflammatory proteins. wikipedia.org In transrepression, the GR monomer interferes with pro-inflammatory transcription factors like NF-κB, preventing them from activating inflammatory genes. musculoskeletalkey.comwikipedia.org The human GR gene produces several variants through alternative splicing, with the GRα isoform being the primary one that binds to corticosteroids to mediate their effects. musculoskeletalkey.comersnet.org
The pharmacological activity of glucocorticoids is intrinsically linked to the specific chemical features of their core structure, the cyclopentanoperhydrophenanthrene steroid nucleus. musculoskeletalkey.come-jnc.orgactasdermo.org Several modifications to this basic framework have been identified as critical for potent glucocorticoid activity.
The introduction of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus, which distinguishes prednisolone (B192156) from cortisol, significantly enhances anti-inflammatory potency. musculoskeletalkey.comgpatindia.commsdvetmanual.com This structural change optimally positions the ketone group at carbon 3 (C3), allowing it to form a crucial hydrogen bond with the amino acid residue Arginine 611 (R611) within the glucocorticoid receptor. nih.gov The C4-C5 double bond is also considered essential for glucocorticoid activity. researchgate.net
Furthermore, the presence and orientation of oxygen-containing groups are vital. An oxygen function at C11 is important, with the 11β-hydroxyl (-OH) group found in prednisolone being superior for activity compared to a ketone group. gpatindia.com This hydroxyl group forms a key hydrogen bond with asparagine 564 in the receptor's binding pocket. nih.gov Additionally, a 17α-hydroxyl group and the entire C17 side chain are recognized for increasing and being essential for glucocorticoid effects, respectively. gpatindia.comijdvl.com
Table 1: Key Steroid Nucleus Features and Their Functional Importance
| Structural Feature | Functional Significance | Reference |
|---|---|---|
| C1-C2 Double Bond (Ring A) | Increases anti-inflammatory and glucocorticoid activity; enhances potency ratio over mineralocorticoid effects. | musculoskeletalkey.comgpatindia.comnih.gov |
| C3 Ketone (Ring A) | Essential for activity; optimally positioned by the C1-C2 double bond for receptor binding. | nih.govijdvl.com |
| C4-C5 Double Bond (Ring A) | Considered fundamental for glucocorticoid activity. | researchgate.net |
| C11-β Hydroxyl Group (Ring C) | Crucial for activity, superior to a ketone group at this position; forms hydrogen bond within the receptor. | nih.govgpatindia.com |
| C17-α Hydroxyl Group (Ring D) | Increases glucocorticoid activity. | gpatindia.com |
| C17 Side Chain (Ring D) | Essential for glucocorticoid effect. | ijdvl.com |
Prednisolone caproate is a prodrug of prednisolone, meaning it is an inactive or less active compound that is metabolized into the active form within the body. msdvetmanual.comnih.gov This conversion is achieved through the esterification of the hydroxyl group at the C-21 position of prednisolone with caproic acid (also known as hexanoic acid). The resulting molecule contains a caproate ester, which is a six-carbon chain.
The primary function of this C-21 esterification is to modify the physicochemical properties of the parent drug. The addition of the caproate moiety increases the lipophilicity (fat-solubility) of the molecule compared to prednisolone. msdvetmanual.com This change influences the drug's absorption, distribution, and duration of action. In the body, the ester bond of this compound is cleaved by enzymes called esterases, which are present in various tissues and fluids. msdvetmanual.com This hydrolysis releases the active prednisolone. The rate of this enzymatic cleavage, and thus the release of the active drug, can be controlled by the nature of the ester chain. Longer chains like caproate may be hydrolyzed more slowly than shorter chains like acetate (B1210297), potentially leading to a more sustained release and prolonged therapeutic effect. msdvetmanual.com
Structure-Activity Relationship (SAR) Studies of Prednisolone Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For prednisolone, extensive research has been conducted to understand how specific chemical modifications to the steroid nucleus influence its potency and interaction with the glucocorticoid receptor. The goal of these studies is often to enhance therapeutic efficacy while minimizing undesirable side effects. nih.govcore.ac.uk
Various chemical alterations to the prednisolone structure have been shown to significantly impact its activity.
Halogenation: The addition of halogen atoms (like fluorine or chlorine) at specific positions is a common strategy to increase potency. Fluorination at the 9α-position enhances both glucocorticoid and mineralocorticoid activity, possibly through an electron-withdrawing effect on the nearby 11-hydroxyl group. msdvetmanual.comuomustansiriyah.edu.iq When 9α-fluorination is combined with other modifications, such as a C16 substitution, the mineralocorticoid (salt-retaining) effects can be virtually eliminated, resulting in a highly potent anti-inflammatory agent like dexamethasone (B1670325). uomustansiriyah.edu.iq 6α-fluorination also increases glucocorticoid activity, but generally has a lesser impact on mineralocorticoid effects than 9α-fluorination. gpatindia.comuomustansiriyah.edu.iq
Methylation: The introduction of a methyl (-CH3) group at the 6α-position of prednisolone yields methylprednisolone (B1676475). This modification leads to a moderate increase in glucocorticoid potency while slightly decreasing mineralocorticoid activity compared to the parent compound. musculoskeletalkey.comuomustansiriyah.edu.iq
C16 Substitution: Adding a methyl or hydroxyl group at the C16 position effectively eliminates mineralocorticoid activity. uomustansiriyah.edu.iq This is a key modification in many potent synthetic glucocorticoids.
Acetonide Groups: The formation of an acetonide group by linking the C16 and C17 hydroxyl groups (as in triamcinolone (B434) acetonide) increases the molecule's lipophilicity. msdvetmanual.com This modification enhances the drug's ability to penetrate tissues and can increase topical potency. msdvetmanual.comijdvl.comnih.gov
Table 2: Effects of Chemical Modifications on Prednisolone Derivative Activity
| Modification | Example Derivative | Effect on Activity | Reference |
|---|---|---|---|
| 6α-Methylation | Methylprednisolone | Increases glucocorticoid potency, slightly decreases mineralocorticoid activity. | musculoskeletalkey.comuomustansiriyah.edu.iq |
| 9α-Fluorination | Fludrocortisone (based on cortisol) | Markedly enhances both glucocorticoid and mineralocorticoid activity. | msdvetmanual.comuomustansiriyah.edu.iq |
| C16-Methylation/Hydroxylation | Dexamethasone, Betamethasone (B1666872) | Virtually eliminates mineralocorticoid activity. | uomustansiriyah.edu.iq |
| C16, C17-Acetonide Formation | Triamcinolone Acetonide | Increases lipophilicity and enhances topical potency. | msdvetmanual.comijdvl.comnih.gov |
Modern drug development aims to create novel prednisolone analogues with more specific actions and better safety profiles. nih.gov A key strategy is to dissociate the desired anti-inflammatory effects (mediated largely by transrepression) from the metabolic side effects (often linked to transactivation). acs.org
One approach is the development of "antedrugs," which are designed to be active at a specific local site but are rapidly metabolized into inactive forms upon entering the systemic circulation. nih.gov For instance, a prednisolone derivative with a metabolically labile methoxycarbonyl group at the C-16 position was shown to have potent topical activity with a significantly reduced risk of systemic effects. nih.gov
Another innovative area is the synthesis of hybrid molecules. Nitro-esters of prednisolone, which combine the glucocorticoid structure with a nitric oxide (NO)-donating moiety, have been developed. acs.orgresearchgate.net Compounds like NCX-1015 have demonstrated enhanced anti-inflammatory properties and a better side-effect profile in preclinical studies compared to prednisolone alone. acs.orgresearchgate.net
The development of Selective Glucocorticoid Receptor Agonists (SEGRAs) or Modulators (SGRMs) represents a major focus of research. acs.orgresearchgate.net This involves creating compounds, both steroidal and non-steroidal, that selectively modulate GR function. acs.org For example, the analogue Vamorolone, which has a modified steroid A/B ring structure and lacks the C11-hydroxyl group, binds to the GR but induces a different conformational change, leading to less transactivation of genes associated with side effects. nih.gov These efforts aim to produce new generations of anti-inflammatory therapies with the efficacy of classical glucocorticoids but with a significantly improved therapeutic index. researchgate.net
Pharmacokinetic and Pharmacodynamic Characterization
Biotransformation Pathways of Prednisolone (B192156) Caproate
In Vivo Hydrolysis of Prednisolone Caproate to Prednisolone and Hexanoic Acid
This compound is a prodrug that requires in vivo hydrolysis to become pharmacologically active. vulcanchem.com This process involves the enzymatic cleavage of the ester bond at the C-21 position, releasing prednisolone and hexanoic acid. vulcanchem.comhpra.iehpra.ie This hydrolysis is mediated by esterases present in various tissues and plasma. vulcanchem.comnih.gov The rate of this conversion is a critical determinant of the onset and duration of the drug's action. vulcanchem.com It is assumed that, similar to other corticosteroid-21-esters, this compound is rapidly hydrolyzed during or immediately after absorption. hpra.iehpra.ie The lipophilic nature of the caproate moiety may influence its tissue penetration and the rate of hydrolysis compared to shorter-chain esters. vulcanchem.com
Hepatic Metabolism of Prednisolone and Identification of Metabolites
Once prednisolone is released, it undergoes extensive metabolism, primarily in the liver. pharmgkb.orgwikipedia.orgpharmgkb.org The metabolic pathways involve both Phase I and Phase II reactions.
Phase I Reactions:
Oxidation: The cytochrome P450 enzyme, specifically CYP3A4, plays a significant role in the 6β-hydroxylation of prednisolone. pharmgkb.org
Reduction: The ketone group at C-20 can be reduced to form 20α- and 20β-dihydro derivatives. pharmgkb.org
Phase II Reactions:
Conjugation: The primary route for detoxification and elimination is through conjugation with glucuronic acid (glucuronidation). pharmgkb.org
Following these transformations, a variety of metabolites are formed. The main metabolites identified after systemic use include 20α- and 20β-dihydroprednisone, as well as 20α- and 20β-dihydroprednisolone, and the 6β-hydroxy compounds. pharmgkb.org Only a small fraction, between 10% and 25%, of prednisolone is excreted unchanged in the urine. hpra.iehpra.ie
Systemic Exposure and Elimination Kinetics of Prednisolone
Absorption Characteristics Following Various Administration Routes
The systemic exposure to prednisolone is influenced by the route of administration. Following oral administration of prednisolone, peak plasma concentrations are typically reached within one to two hours. nih.govdroracle.ai The bioavailability of oral prednisolone is approximately 70%. pharmacompass.com Studies comparing oral prednisone (B1679067) and intravenous prednisolone have shown a bioavailability of about 62% for oral prednisone, with suggestions that incomplete absorption may be a contributing factor. nih.gov
For rectal administration of this compound, the absorption rate and systemic bioavailability can be highly variable, influenced by the formulation (e.g., suppository vs. cream) and the physiological state of the absorption area. researchgate.net While some systemic absorption occurs, it is generally considered that for topical preparations, the amount of corticosteroid reaching the systemic circulation is not high enough to produce systemic effects under normal usage. hpra.iehpra.ie After intramuscular administration of prednisolone ester derivatives, absorption has been observed to be rapid, with peak concentrations reached within 20 minutes in rat studies. nih.gov
Distribution Profile and Protein Binding Dynamics (e.g., Corticosteroid-Binding Globulin, Albumin)
The distribution of prednisolone in the body is largely dictated by its binding to plasma proteins. nih.gov Prednisolone binds to two main proteins: corticosteroid-binding globulin (CBG), also known as transcortin, and albumin. nih.govnih.gov
Corticosteroid-Binding Globulin (CBG): CBG has a high affinity for prednisolone but a relatively low binding capacity. nih.govnih.gov This means it becomes saturated at therapeutic concentrations of the drug. nih.gov
Albumin: Albumin has a lower affinity for prednisolone but a much higher binding capacity and does not typically become saturated. nih.govnih.gov
This results in non-linear, concentration-dependent protein binding. At low concentrations, prednisolone is highly protein-bound (80-90%), but as concentrations increase and CBG becomes saturated, the unbound, pharmacologically active fraction of the drug increases. nih.govnih.gov The volume of distribution of prednisolone is also dose-dependent, increasing with higher doses. nih.govresearchgate.net For instance, a 0.15mg/kg dose of prednisolone has a volume of distribution of 29.3L, which increases to 44.2L with a 0.30mg/kg dose. pharmacompass.comnih.gov The unbound fraction of prednisolone is what is available to bind to glucocorticoid receptors and exert its biological effects. nih.gov Factors such as hypoalbuminemia can lead to reduced protein binding and increased levels of free prednisolone. bmj.comecco-ibd.eu
Interactive Data Table: Pharmacokinetic Parameters of Prednisolone
| Parameter | Value | Source |
| Oral Bioavailability | ~70% | pharmacompass.com |
| Time to Peak Plasma Concentration (Oral) | 1-2 hours | nih.govdroracle.ai |
| Plasma Protein Binding | 70-90% (concentration-dependent) | wikipedia.orgdrugbank.com |
| Elimination Half-Life | 2-3 hours | wikipedia.orgecco-ibd.eu |
| Volume of Distribution | 29.3 L (at 0.15mg/kg) to 44.2 L (at 0.30mg/kg) | pharmacompass.comnih.gov |
| Primary Route of Elimination | Renal excretion of metabolites | hpra.iehpra.iepharmacompass.com |
Clearance Pathways and Elimination Routes
The elimination of prednisolone from the body is a multifaceted process primarily occurring through metabolism, with a smaller fraction excreted unchanged. nih.gov The liver is the main site of metabolism for prednisolone. droracle.ai Here, it undergoes reduction and conjugation reactions, being converted into various metabolites such as 6β-hydroxy-prednisone and 20α-dihydro-prednisone. nih.gov These metabolites, along with a portion of unchanged prednisolone, are then conjugated with sulfates and glucuronides to increase their water solubility, facilitating their excretion by the kidneys. nih.govwikipedia.org
Renal excretion is the principal route of elimination for prednisolone and its metabolites from the body. droracle.ainih.gov Over 98% of the administered dose is ultimately eliminated in the urine. drugbank.com However, the amount of unchanged prednisolone excreted in the urine is relatively small and can be variable, with studies reporting that approximately 16.7% to 20% of the dose is excreted in its original form. nih.govnih.gov This highlights that the elimination of prednisolone is predominantly dependent on its metabolic conversion. nih.gov The plasma half-life of prednisolone is between 2 to 4 hours, though its biological half-life, which reflects its duration of action, is longer at 12 to 36 hours. droracle.ai
Several factors can influence the clearance of prednisolone. The process is dose-dependent, with higher doses leading to increased clearance rates. drugbank.com For instance, a 0.15mg/kg dose has been associated with a clearance of 0.09 L/kg/h, while a 0.30mg/kg dose has a clearance of 0.12 L/kg/h. drugbank.com Furthermore, the renal clearance of prednisolone can be concentration-dependent. oup.com At high plasma concentrations, it is suggested that in addition to the filtration of unbound prednisolone, protein-bound prednisolone may also be excreted. oup.com The enzyme 11β-hydroxysteroid dehydrogenase (11β-OHSD) also plays a role in modulating the urinary excretion of prednisolone and its inactive metabolite, prednisone. oup.com
Table 1: Pharmacokinetic Parameters of Prednisolone Elimination
| Parameter | Value | Source |
|---|---|---|
| Primary Elimination Route | Renal Excretion | droracle.ainih.gov |
| Primary Site of Metabolism | Liver | droracle.ai |
| Metabolic Reactions | Reduction, Conjugation (Sulfate and Glucuronide) | droracle.ainih.gov |
| Percentage Excreted Unchanged in Urine | 16.7% - 20% | nih.govnih.gov |
| Total Urinary Excretion (Metabolites + Unchanged) | >98% | drugbank.com |
| Plasma Half-Life | 2 - 4 hours | droracle.ai |
| Biological Half-Life | 12 - 36 hours | droracle.ai |
| Dose-Dependent Clearance | 0.09 L/kg/h (at 0.15mg/kg) to 0.12 L/kg/h (at 0.30mg/kg) | drugbank.com |
Cellular and Molecular Pharmacodynamics of Prednisolone
Glucocorticoid Receptor Binding, Translocation, and Gene Expression Modulation
The pharmacodynamic effects of prednisolone are initiated by its interaction with specific intracellular receptors. As a lipophilic molecule, prednisolone readily crosses cell membranes and binds to the glucocorticoid receptor (GR) located in the cytoplasm of target cells. droracle.ai This binding event triggers a conformational change in the GR, leading to the dissociation of a complex of heat shock proteins.
The activated prednisolone-GR complex then translocates into the nucleus. Inside the nucleus, it can modulate gene expression through two primary mechanisms: transactivation and transrepression. In transactivation, the prednisolone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to an increase in the transcription of anti-inflammatory genes.
Conversely, in the mechanism of transrepression, the activated GR can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interference does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes. This process is central to the anti-inflammatory effects of prednisolone.
Mechanisms of Anti-inflammatory Action
A cornerstone of prednisolone's anti-inflammatory activity is its ability to suppress the production of various pro-inflammatory mediators. nih.gov A key mechanism in this process is the inhibition of phospholipase A2 (PLA2). nih.gov Prednisolone induces the synthesis of a protein called lipocortin-1 (also known as annexin (B1180172) A1), which in turn inhibits the activity of PLA2. By inhibiting PLA2, prednisolone prevents the release of arachidonic acid from cell membranes. nih.gov Arachidonic acid is the precursor for the synthesis of a wide range of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.gov
Furthermore, as mentioned in the previous section, prednisolone exerts significant inhibitory effects on the transcription factor NF-κB. nih.gov NF-κB is a critical regulator of the inflammatory response, controlling the expression of genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activity, prednisolone effectively downregulates the production of these key inflammatory signaling molecules.
In addition to suppressing pro-inflammatory pathways, prednisolone also actively promotes the synthesis of anti-inflammatory mediators. A notable example is its ability to increase the production of Interleukin-10 (IL-10). IL-10 is a potent anti-inflammatory cytokine that can inhibit the synthesis of pro-inflammatory cytokines by T-cells and macrophages. By upregulating the expression of IL-10, prednisolone helps to dampen the inflammatory response and promote a return to homeostasis.
Prednisolone exerts profound effects on the vasculature and the movement of immune cells, which are critical components of the inflammatory process. One of the short-term effects of corticosteroids is a decrease in the permeability of capillaries. drugbank.com During inflammation, capillaries become more permeable, allowing fluid and proteins to leak into the surrounding tissue, leading to edema. Prednisolone counteracts this by stabilizing capillary membranes, thereby reducing fluid leakage and swelling.
Moreover, prednisolone suppresses the migration of leukocytes, such as polymorphonuclear leukocytes, from the bloodstream to sites of inflammation. nih.govdrugbank.com This is achieved by downregulating the expression of adhesion molecules on both the endothelial cells lining the blood vessels and the leukocytes themselves. By preventing the accumulation of inflammatory cells at the site of injury or infection, prednisolone helps to limit the extent of the inflammatory response and subsequent tissue damage. wikipedia.org
Immunosuppressive Effects at Varying Pharmacological Levels
This compound, a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects. ontosight.ai These actions are fundamental to its therapeutic applications in managing autoimmune disorders and allergic reactions. The immunosuppressive properties of this compound, like other corticosteroids, are dose-dependent, with higher pharmacological levels leading to more profound suppression of the immune system. pharmacompass.comdrugbank.com The primary mechanism involves the binding of the active metabolite, prednisolone, to cytosolic glucocorticoid receptors (GCR). This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammatory and immune responses. This results in the decreased production of pro-inflammatory cytokines and the inhibition of leukocyte migration to inflammatory sites.
Detailed Research Findings
Research into the specific immunosuppressive effects of this compound at varying pharmacological levels is limited. However, extensive studies on its active metabolite, prednisolone, provide significant insights into its expected pharmacodynamic behavior. The caproate ester moiety enhances the lipophilicity of prednisolone, which may influence its duration of action and potency. ontosight.ai Upon administration, this compound is metabolized to prednisolone, which is responsible for the systemic immunosuppressive effects.
The immunosuppressive actions of prednisolone are multifaceted, affecting various components of the immune system:
Inhibition of Pro-inflammatory Mediators: Prednisolone downregulates the synthesis of numerous pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as chemokines that attract immune cells. nih.govnih.gov It achieves this by inhibiting transcription factors like nuclear factor-kappa B (NF-κB). drugbank.com
Effects on Lymphocytes: Prednisolone induces a reduction in circulating lymphocytes, particularly T-lymphocytes. nih.govnih.gov This lymphocytopenic effect is concentration-dependent. nih.gov Studies on prednisolone have shown that it can suppress both helper and suppressor T-cell function and inhibit lymphocyte proliferation in response to mitogens. nih.gov For instance, in vitro studies on prednisolone have determined its inhibitory concentration (IC50) for lymphocyte proliferation, providing a quantitative measure of its immunosuppressive potency. nih.gov
The following data tables, based on research on prednisolone, illustrate the concentration-dependent immunosuppressive effects that can be extrapolated to this compound.
Interactive Data Tables
Table 1: Concentration-Dependent Inhibition of Lymphocyte Proliferation by Prednisolone
This table demonstrates the in vitro effect of varying concentrations of prednisolone on the proliferation of lymphocytes stimulated by phytohemagglutinin (PHA). The data is derived from pharmacokinetic/pharmacodynamic modeling studies. nih.gov
| Prednisolone Concentration (ng/mL) | Inhibition of Lymphocyte Proliferation (%) |
| 0.8 | Low |
| 3.76 (IC50 ex vivo) | 50 |
| 38.8 (IC50 in vitro) | 50 |
| 800 | High |
Note: IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed. The difference between ex vivo and in vitro IC50 values suggests that in vivo factors can enhance the immunosuppressive effect. nih.gov
Table 2: Effect of Prednisolone on Cytokine Production in vitro
This table summarizes the observed effects of prednisolone on the production of key pro-inflammatory and anti-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) in culture.
| Cytokine | Effect of Prednisolone | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | nih.govrutgers.edu |
| Interleukin-1β (IL-1β) | Decreased Production | nih.govnih.gov |
| Interleukin-8 (IL-8) | No significant reduction in HUVEC | nih.gov |
| Interleukin-10 (IL-10) | Increased mRNA expression in PBMC (short-term) | nih.gov |
Table 3: Impact of Prednisolone on T-Lymphocyte Subsets
This table outlines the effects of prednisolone administration on different T-lymphocyte populations in human subjects.
| T-Lymphocyte Subset | Effect of Prednisolone | Reference |
| Total T-Lymphocytes | Reduction in circulating numbers | nih.gov |
| CD4+ (Helper) T-Cells | Reduction in circulating numbers | nih.gov |
| CD8+ (Cytotoxic) T-Cells | Reduction in circulating numbers | nih.gov |
| Helper T-Cell Function | Decreased | nih.gov |
| Suppressor T-Cell Function | Decreased | nih.gov |
It is crucial to reiterate that while these findings for prednisolone are informative, dedicated research on this compound is necessary to fully characterize its specific dose-dependent immunosuppressive profile.
Preclinical and Clinical Research on Therapeutic Applications
Research in Inflammatory and Autoimmune Disorders
Rheumatic Diseases (e.g., Rheumatoid Arthritis)
Prednisolone (B192156) and its derivatives are utilized in the management of various inflammatory rheumatic disorders, including rheumatoid arthritis (RA), psoriatic arthritis, and polymyalgia rheumatica. arthritis.ca In patients with established RA, low-dose prednisolone has demonstrated beneficial long-term effects. A large, pragmatic, two-year randomized controlled trial (the GLORIA trial) involving 451 patients aged 65 and older with established RA found that add-on therapy with 5 mg/day of prednisolone resulted in a statistically significant reduction in disease activity and slowed joint damage progression compared to placebo. nih.gov Specifically, disease activity was 0.37 points lower and joint damage progression was 1.7 points lower in the prednisolone group. nih.gov
Prednisolone is recognized for its potent and rapid anti-inflammatory action, which can help reduce pain and swelling in the joints, improve daily function, and prevent long-term joint damage. arthritis.ca It is often used to manage flares of inflammatory arthritis and as a bridge therapy while waiting for disease-modifying antirheumatic drugs (DMARDs) to take effect. The effects of prednisolone are typically observed within one to four days of initiating treatment. arthritis.ca
| Rheumatic Disease Research with Prednisolone | | :--- | :--- | | Study Design | Randomized, double-blind, placebo-controlled trial (GLORIA trial) | | Patient Population | 451 patients aged 65+ with established Rheumatoid Arthritis | | Intervention | Add-on prednisolone (5 mg/day) or placebo for 2 years | | Key Findings | - Statistically significant reduction in disease activity (0.37 points lower) nih.gov - Slowed progression of joint damage (1.7 points lower) nih.gov | | Clinical Significance | Demonstrates long-term benefits of low-dose prednisolone in older adults with established RA. nih.gov |
Systemic Lupus Erythematosus and Other Autoimmune Conditions
Prednisolone is a cornerstone in the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases due to its broad immunosuppressive and anti-inflammatory effects. wikipedia.org It is indicated for a variety of autoimmune conditions, including autoimmune hepatitis and lupus. wikipedia.org The mechanism of action involves the modulation of gene expression to suppress the immune response and reduce inflammation. drugbank.com
Inflammatory Respiratory Conditions (e.g., COPD, Community-Acquired Pneumonia, Chronic Rhinosinusitis with Nasal Polyps)
Systemic corticosteroids like prednisolone are frequently used in the management of various inflammatory respiratory conditions. nih.gov
Chronic Rhinosinusitis with Nasal Polyps (CRSwNP): Oral corticosteroids are strongly recommended for the short-term management of CRSwNP. nih.gov A randomized trial evaluated the efficacy of a 2-week course of oral prednisolone followed by 26 weeks of topical steroid maintenance therapy in 60 adults with CRSwNP. nih.gov The study found a significant reduction in polyp grade at 2 and 10 weeks in the prednisolone group compared to the placebo group. nih.gov This initial oral steroid therapy followed by topical steroid therapy appears to be more effective over 6 months than topical steroid therapy alone in reducing polyp size and improving the sense of smell. nih.gov
Ophthalmic Inflammatory Diseases (e.g., Scleritis, Anterior Uveitis)
Corticosteroids are a primary treatment for non-infectious ocular inflammatory diseases. nih.gov
Scleritis: Scleritis, an inflammation of the sclera, can cause severe pain and vision loss. clevelandclinic.org For mild cases, topical corticosteroids may be used, but systemic corticosteroids like prednisone (B1679067) are more commonly prescribed for more significant inflammation. clevelandclinic.orgnih.gov Oral prednisone is considered a first-line therapy for non-necrotizing scleritis that has not responded to oral NSAIDs, and as an initial treatment for necrotizing scleritis. nih.gov In cases of posterior scleritis, systemic corticosteroids are often required to resolve the inflammation and prevent recurrence. droracle.ai
Anterior Uveitis: Anterior uveitis, an inflammation of the middle layer of the eye, is commonly treated with topical corticosteroids. nih.gov Prednisolone acetate (B1210297) eye drops are frequently used to manage anterior uveitis. nih.gov The effectiveness of topical corticosteroids depends on their ability to penetrate the cornea. nih.gov For more severe or chronic cases, or when the inflammation extends to the posterior segment of the eye, periocular or systemic corticosteroids may be necessary. nih.govretinalphysician.com
| Ophthalmic Inflammatory Disease Research with Prednisolone | | :--- | :--- | :--- | | Condition | Treatment Approach | Key Research Points | | Scleritis | Systemic Corticosteroids (e.g., Prednisone) | First-line for non-necrotizing scleritis unresponsive to NSAIDs and for necrotizing scleritis. nih.gov Essential for posterior scleritis to resolve inflammation. droracle.ai | | Anterior Uveitis | Topical Corticosteroids (e.g., Prednisolone Acetate) | Standard treatment for anterior uveitis. nih.govnih.gov Periocular or systemic administration may be needed for more severe or posterior inflammation. nih.govretinalphysician.com |
Dermatological Inflammatory Responses
Oral prednisolone has been shown to effectively suppress skin inflammation in a controlled research setting. A randomized, double-blind, placebo-controlled study in 24 healthy volunteers used an imiquimod (B1671794) (IMQ) challenge to induce a localized inflammatory response on the skin. eur.nlnih.govnih.gov Treatment with oral prednisolone resulted in a significant reduction in blood perfusion and skin erythema following the IMQ application compared to placebo. eur.nlnih.govnih.gov
Furthermore, prednisolone suppressed the total cell count in blister fluid, including natural killer cells, dendritic cells, and classical monocytes. eur.nlnih.govnih.gov The study also observed a reduction in inflammatory mediators such as TNF, IL-6, and IL-8 in the blister exudate of the prednisolone-treated group. eur.nlnih.gov These findings highlight the value of this cutaneous challenge model for studying the effects of anti-inflammatory compounds. eur.nlnih.gov
Gastrointestinal Inflammatory Conditions
Prednisolone caproate is indicated for managing critical periods in inflammatory bowel diseases such as ulcerative colitis and regional enteritis. ndrugs.com It is also indicated for the treatment of proctitis. drugbank.com One study evaluated the urinary excretion profile of prednisolone and its metabolites after rectal administration of this compound, which is relevant for understanding its absorption in the context of distal ulcerative colitis. nih.gov However, detailed efficacy studies and extensive clinical trials focusing specifically on the caproate ester for these gastrointestinal conditions are not well-documented in publicly available research. Most research in this area focuses on other formulations of prednisolone or different corticosteroids. ndrugs.comdrugfuture.com
Investigations into Hematologic and Neoplastic Applications
Role in Lymphoproliferative Disorders and Certain Cancers
Efficacy Studies in Specific Disease Contexts
Management of Neuropathies (e.g., Leprosy Neuropathy, HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis)
There is no specific preclinical or clinical research available in the search results that details the use or efficacy of this compound for the management of leprosy neuropathy or HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis. The extensive body of research for these conditions focuses on prednisolone or other corticosteroids.
Renal Disorders (e.g., IgA Nephropathy, Steroid-Sensitive Nephrotic Syndrome)
This compound is indicated for inducing diuresis or remission of proteinuria in the nephrotic syndrome of the idiopathic type. ndrugs.comndrugs.com A patent for boronic acid derivatives as immunoproteasome inhibitors lists this compound among a large number of compounds for potential use in treating various conditions, including IgA nephropathy. google.comgoogle.com However, this does not represent clinical evidence of its use or efficacy. There are no dedicated studies or research findings on the specific application of this compound in treating IgA Nephropathy or steroid-sensitive nephrotic syndrome.
Subacute Thyroiditis
No research findings or clinical data were identified that specifically investigate the use of this compound for the treatment of subacute thyroiditis. Therapeutic studies for this condition typically evaluate prednisolone or prednisone.
Acute Respiratory Distress Syndrome (ARDS)
Acute Respiratory Distress Syndrome (ARDS) is a severe lung condition characterized by widespread inflammation in the lungs. The anti-inflammatory properties of corticosteroids have led to their investigation as a potential treatment for ARDS. The rationale is to mitigate the inflammatory cascade that leads to lung injury. drugbank.comnih.gov Clinical research has explored the use of various corticosteroids, such as dexamethasone (B1670325) and methylprednisolone (B1676475), in the management of ARDS, particularly in the context of severe pneumonia and COVID-19. drugbank.comijdvl.comuspharmacist.com These studies have shown that corticosteroids may reduce mortality in certain patient subgroups by exerting an anti-inflammatory effect. drugbank.com The effectiveness of corticosteroid therapy in ARDS appears to be dependent on the timing of administration, the duration of treatment, and the underlying cause of the ARDS. drugbank.com
However, a review of the available scientific literature reveals a lack of specific preclinical or clinical research focused on the use of This compound for the treatment of Acute Respiratory Distress Syndrome. While the broader class of corticosteroids has been studied, data on the efficacy and specific outcomes of this compound in this critical care setting are not present in the reviewed studies. Therefore, no detailed research findings or data tables for this compound in ARDS can be presented.
Impact on Language Function in Autistic Spectrum Disorder
The hypothesis that neuroinflammation may play a role in the etiology of Autism Spectrum Disorder (ASD) has led to research into the use of anti-inflammatory agents like corticosteroids. nih.govnih.gov A key area of investigation has been the potential for these treatments to improve core symptoms, such as language deficits. nih.govnih.govcymitquimica.com
One notable prospective, double-blinded, randomized, placebo-controlled clinical trial investigated the effect of prednisolone on language function in children with ASD. nih.govnih.gov It is crucial to note that this study utilized prednisolone, and not specifically this compound. The study involved 38 male participants between the ages of 3 and 7 who met the diagnostic criteria for ASD. nih.gov The active group received prednisolone for 24 weeks. nih.gov
The findings of this study suggest that prednisolone may offer a benefit for language scores, particularly in children younger than five years of age who have a history of developmental regression. nih.govnih.gov Specifically, the study reported a significant increase in the global score of the Language Development Assessment (ADL) in this subgroup (p = 0.0057). nih.gov Furthermore, the total of vocal acts as measured by the Child Language Test in Phonology, Vocabulary, Fluency, and Pragmatics (ABFW) showed the most significant results, especially in children under five (p = 0.004). nih.gov
Table 1: Selected Findings from a Clinical Trial of Prednisolone in Autism Spectrum Disorder
| Outcome Measure | Subgroup | p-value |
| Global ADL Score | Children < 5 years with developmental regression | 0.0057 |
| Total Communicative Acts (ABFW) | Participants with developmental regression | 0.054 |
| Total Vocal Acts (ABFW) | Children < 5 years | 0.004 |
This table is based on a study using prednisolone, not this compound.
While these findings are of interest, there is no specific research available on the impact of This compound on language function in individuals with Autistic Spectrum Disorder.
Graft-versus-Host Disease (GVHD)
Graft-versus-Host Disease (GVHD) is a significant complication following allogeneic hematopoietic cell transplantation. targetedonc.com The mainstay of first-line treatment for acute GVHD is systemic corticosteroids, such as prednisolone or methylprednisolone , due to their potent immunosuppressive effects. targetedonc.comresearchgate.net
Another study on acute GVHD (grades I-IV) showed that patients who responded to a 5-day course of 6-methylprednisolone (B1263380) had significantly better outcomes than non-responders, with a 5-year survival of 53% versus 35%, respectively. researchgate.net
Table 2: Outcomes of Steroid Treatment for Acute GVHD Grade I
| Outcome | Observation Arm (n=85) | Treatment Arm (6-methylprednisolone, n=86) | p-value |
| Cumulative Incidence of Grade II–IV GVHD | 50% | 33% | 0.005 |
| Cumulative Incidence of Grade III–IV GVHD | 13% | 10% | 0.6 |
| 5-year Non-Relapse Mortality | 20% | 26% | 0.2 |
| 5-year Actuarial Survival | 51% | 41% | 0.3 |
This table is based on a study using 6-methylprednisolone, not this compound.
Despite the established role of other corticosteroids in managing GVHD, there is a lack of specific preclinical and clinical research on the use of This compound for this indication.
Research on Specialized Therapeutic Delivery and Localized Effects of this compound
Studies on Rectal Application for Anal Disorders (e.g., Haemorrhoids, Proctitis)
This compound is a corticosteroid that has been formulated for rectal administration to treat local inflammatory conditions of the anus and rectum, such as hemorrhoids, anal fissures, and proctitis. drugbank.comdrugbank.com The rationale for local application is to deliver the anti-inflammatory agent directly to the site of inflammation, thereby maximizing therapeutic effects while potentially minimizing systemic absorption and associated side effects. nih.gov
Formulations such as suppositories and rectal ointments containing this compound, sometimes in combination with other active ingredients like local anesthetics (e.g., cinchocaine hydrochloride), are designed to relieve symptoms and support the healing process in these anal disorders. nih.gov The corticosteroid component acts as a decongestant, anti-inflammatory, and anti-pruritic agent, aiming to reduce inflammation and mucus discharge.
While the use of rectal this compound is documented, detailed clinical trial data on its specific efficacy in large-scale, controlled studies is not extensively available in the reviewed literature. The available information often comes from drug databases and summaries which indicate its use for these conditions. drugbank.comdrugbank.com Systematic reviews of rectal therapies for distal ulcerative colitis (a form of proctitis) have noted that rectal corticosteroid preparations, in general, provide more therapeutic benefit than placebo. researchgate.net However, these reviews often focus on other corticosteroids like budesonide (B1683875) or beclomethasone. researchgate.net
Topical Dermatological Formulations and Their Localized Efficacy
Topical corticosteroids are a cornerstone of dermatological therapy for a wide range of inflammatory skin conditions. ijdvl.comuspharmacist.comnih.gov The efficacy of a topical corticosteroid is dependent on several factors, including the potency of the steroid molecule itself, the vehicle of the formulation (e.g., ointment, cream, lotion), and the integrity of the skin barrier. ijdvl.comcenterwatch.com Ointment formulations are generally considered the most effective due to their occlusive nature, which enhances penetration of the active ingredient. nih.gov
This compound , as a corticosteroid, is utilized in topical dermatological formulations for its anti-inflammatory and immunosuppressive properties. ontosight.ai The caproate ester enhances the lipophilicity of the prednisolone molecule, which can influence its absorption into the skin and its local pharmacokinetics. ontosight.ai Upon absorption, it is hydrolyzed to the active compound, prednisolone.
Toxicology and Safety Profile Research
Systemic and Local Adverse Effects Investigated in Academic Settings
The use of corticosteroids, including prednisolone (B192156) caproate, can lead to a range of adverse effects, which have been the subject of extensive research. These effects can be both local, at the site of application, and systemic, affecting the entire body.
Dermatological Manifestations (e.g., Skin Atrophy, Allergic Reactions)
Topical application of corticosteroids is a common therapeutic approach in dermatology. nih.gov However, this route of administration is associated with a risk of localized adverse effects.
Skin Atrophy: One of the most common complications of topical corticosteroid use is skin atrophy, characterized by thinning and increased fragility of the skin. nih.govijsdr.org This phenomenon is a result of the inhibitory effect of glucocorticoids on fibroblast proliferation and collagen synthesis. amazonaws.com While all topical steroids can induce atrophy to some degree, the potency of the corticosteroid and the duration of use are significant contributing factors. amazonaws.com Although skin atrophy is a well-documented side effect of the corticosteroid class, specific research detailing the incidence and severity of skin atrophy directly attributable to prednisolone caproate is limited. General research on topical corticosteroids indicates that prolonged use, especially of potent formulations, can lead to irreversible skin atrophy and striae. nih.gov
Allergic Reactions: Allergic contact dermatitis (ACD) is another recognized adverse effect of topical corticosteroids. nih.govscielo.br These are T-cell-mediated hypersensitivity reactions that can manifest as a worsening of the underlying dermatitis. cosmoderma.org The frequency of ACD to corticosteroids in the general population is estimated to be between 0.5% and 5%. nih.govscielo.br Studies have identified certain corticosteroids, such as tixocortol (B133387) pivalate (B1233124) and budesonide (B1683875), as more frequent sensitizers. nih.gov While prednisolone has been implicated in cases of allergic contact dermatitis, specific data on the sensitizing potential of the caproate ester are not extensively detailed in the available literature. cosmoderma.org Case reports have documented systemic contact dermatitis in individuals sensitized to a topical corticosteroid who are subsequently exposed to a cross-reacting corticosteroid systemically. cosmoderma.org
| Adverse Effect | Description | Key Research Findings |
| Skin Atrophy | Thinning and fragility of the skin due to inhibition of collagen synthesis and fibroblast proliferation. amazonaws.com | Recognized as the most common adverse effect of topical corticosteroid therapy. The degree of atrophy is influenced by the potency of the steroid, duration of use, and application site. amazonaws.com Specific studies on this compound are scarce. |
| Allergic Contact Dermatitis (ACD) | A T-cell-mediated hypersensitivity reaction to the corticosteroid molecule, often presenting as an exacerbation of the existing skin condition. cosmoderma.org | Prevalence of ACD to corticosteroids ranges from 0.5% to 5%. nih.govscielo.br Cross-reactivity between different corticosteroids is common. cosmoderma.org |
Endocrine System Dysregulation (e.g., Hypothalamic-Pituitary-Adrenal Axis Suppression)
Systemic absorption of corticosteroids, even from topical application, can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. hpra.ie This is a significant concern, particularly with the use of potent corticosteroids over large surface areas or for prolonged periods. hpra.ie
HPA axis suppression can result in decreased endogenous cortisol production, leading to adrenal insufficiency if the corticosteroid is withdrawn abruptly. wikipedia.org Pediatric patients are considered more susceptible to this systemic effect due to their larger skin surface area to body mass ratio. hpra.ie While the risk of HPA axis suppression is a known class effect of corticosteroids, dedicated clinical trials quantifying this effect specifically for this compound are not prominently featured in the available research. pharmacompass.comdrugbank.com General studies on topical corticosteroids have documented this potential for systemic toxicity. hpra.ie
| Endocrine Effect | Mechanism | Patient Populations of Concern |
| HPA Axis Suppression | Systemic absorption of exogenous corticosteroids inhibits the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to reduced endogenous cortisol production. wikipedia.org | Pediatric patients, individuals on long-term, high-potency topical corticosteroids, or those with extensive skin disease. hpra.ie |
Metabolic Disturbances (e.g., Hyperglycemia, Fluid and Electrolyte Imbalance, Weight Gain)
Glucocorticoids have profound effects on metabolism. Systemic exposure to corticosteroids like prednisolone can lead to a variety of metabolic disturbances.
Hyperglycemia: Corticosteroids can increase blood glucose levels by promoting gluconeogenesis and inducing insulin (B600854) resistance. nih.gov This can be a significant issue for patients with pre-existing diabetes, potentially requiring adjustments in their antidiabetic medications. drugs.com While hyperglycemia is a known adverse effect of systemic prednisolone, specific studies detailing the incidence of hyperglycemia following the use of this compound are limited. drugbank.com
Fluid and Electrolyte Imbalance: The mineralocorticoid activity of some corticosteroids can lead to sodium and fluid retention, and potassium loss, which can contribute to a rise in blood pressure. wikipedia.org
Weight Gain: Increased appetite and alterations in fat distribution are common side effects associated with systemic corticosteroid use, leading to weight gain. drugbank.comwikipedia.org
| Metabolic Effect | Description | Research Notes |
| Hyperglycemia | Elevated blood glucose levels due to increased glucose production by the liver and reduced insulin sensitivity. nih.gov | A known class effect of corticosteroids. Patients with diabetes may require medication adjustments. drugs.com |
| Fluid and Electrolyte Imbalance | Retention of sodium and water, and loss of potassium, primarily due to mineralocorticoid effects. wikipedia.org | Can contribute to hypertension and edema. |
| Weight Gain | Can result from increased appetite and changes in fat metabolism and deposition. drugbank.comwikipedia.org | A common side effect with prolonged systemic corticosteroid therapy. |
Immunological Impact (e.g., Increased Susceptibility to and Masking of Infections)
The immunosuppressive properties of corticosteroids are central to their therapeutic action but also contribute to a significant adverse effect: an increased risk of infections. drugbank.com By inhibiting various components of the immune system, corticosteroids can impair the body's ability to fight off pathogens. drugbank.com
This can lead to an increased susceptibility to bacterial, viral, fungal, and parasitic infections. ijsdr.org Furthermore, the anti-inflammatory effects of corticosteroids can mask the typical signs and symptoms of an infection, potentially delaying diagnosis and treatment. ijsdr.org Research has shown that the risk of infection is particularly relevant for patients on long-term or high-dose corticosteroid therapy. A study on patients with chronic obstructive pulmonary disease (COPD) found that the use of inhaled corticosteroids, with a cumulative dose equivalent of prednisolone, was associated with an increased risk of tuberculosis. patsnap.com
Central Nervous System Effects (e.g., Neuropsychiatric Disorders, Posterior Reversible Encephalopathy Syndrome (PRES))
Corticosteroids can cross the blood-brain barrier and exert effects on the central nervous system (CNS).
Neuropsychiatric Disorders: A range of neuropsychiatric effects have been associated with corticosteroid use, including mood changes, depression, anxiety, and in some cases, psychosis. drugs.com These effects are generally dose-dependent and can occur with systemic administration.
Cardiovascular Considerations (e.g., Hypertension, Cardiac Dysrhythmias)
The cardiovascular system can also be affected by corticosteroid therapy.
Hypertension: An increase in blood pressure is a potential adverse effect of systemic corticosteroid use. drugbank.com This can be due to the mineralocorticoid effects leading to fluid and sodium retention, as well as potential direct effects on vascular tone. wikipedia.org Studies on the synthetic progestin 17-alpha-hydroxyprogesterone caproate have investigated its effects on blood pressure in specific contexts like preeclampsia, but this is a different compound from this compound. nih.govahajournals.orgahajournals.org
Cardiac Dysrhythmias: While less common, cardiac dysrhythmias have been reported in association with high-dose intravenous corticosteroid therapy, possibly related to electrolyte disturbances. Specific research on this adverse effect in relation to this compound is lacking.
Musculoskeletal and Connective Tissue Effects (e.g., Osteoporosis)
Long-term therapy with glucocorticoids, including prednisolone, is a well-established cause of secondary osteoporosis, a condition that can affect up to 50% of patients on such treatment regimens. medsafe.govt.nz This effect is primarily characterized by a reduction in bone formation and a decrease in the viability of bone cells like osteoblasts and osteocytes. tg.org.aunps.org.au The bone loss is often most rapid during the initial phases of therapy and predominantly impacts trabecular bone, which is found in locations such as the vertebrae. medsafe.govt.nz
The risk of steroid-induced osteoporosis and subsequent fractures is dose-dependent. medsafe.govt.nztg.org.au Studies have indicated that even low daily doses can elevate fracture risk, and this risk increases with higher doses. tg.org.autheros.org.uk For instance, daily doses of prednisolone (or its equivalent) greater than 2.5 mg have been associated with a higher fracture risk. tg.org.aunps.org.au This risk becomes more pronounced at daily doses exceeding 7.5 mg of prednisolone when compared to doses below 2.5 mg. medsafe.govt.nz The skeletal effects of corticosteroids can occur within months of starting therapy. tg.org.aunps.org.au However, research also indicates that the fracture risk can decrease rapidly, moving back toward baseline levels within a year after the cessation of oral corticosteroid therapy, particularly if the treatment was short-term. tg.org.au
Table 1: Dose-Dependent Fracture Risk Associated with Prednisolone Therapy
| Daily Prednisolone Dose | Associated Fracture Risk Level | Key Findings | Citations |
| > 2.5 mg | Increased Risk | A retrospective database study identified an increased fracture risk with daily doses above this level; no "safe dose" was identified. | tg.org.aunps.org.au |
| 2.5 mg - 7.5 mg | Low to Moderate Risk | Daily doses as low as 5 mg have been shown in randomized studies to have adverse skeletal effects. | tg.org.aunps.org.au |
| > 7.5 mg | Higher Risk | Associated with a significantly higher risk of fracture compared to daily doses below 2.5 mg. | medsafe.govt.nz |
| > 20 mg | Devastating Effect | At this level, corticosteroids severely compromise bone mineral density and trabecular bone connectivity, irrespective of age or gender. | nps.org.au |
Risk of Drug-Induced Cushing's Syndrome
Prolonged exposure to high doses of exogenous glucocorticoids, such as prednisolone, is the most common cause of iatrogenic (drug-induced) Cushing's syndrome. www.nhs.ukijopp.org This condition arises from a sustained excess of cortisol or other glucocorticoid hormones in the body. www.nhs.ukverywellhealth.com The development of Cushing's syndrome is a recognized risk associated with long-term corticosteroid medication use. verywellhealth.com While it is most often linked to systemic administration, cases have been reported even with the use of topical corticosteroids, especially in infants. nih.gov
The clinical presentation of Cushing's syndrome involves a collection of characteristic signs and symptoms that develop gradually. www.nhs.uk These manifestations are a direct result of the widespread effects of excess glucocorticoids on various body systems, including metabolism, protein breakdown, and fat distribution. ijopp.orgverywellhealth.com
Table 2: Common Clinical Manifestations of Drug-Induced Cushing's Syndrome
| Symptom Category | Clinical Manifestation | Description | Citations |
| Metabolic/Physical | Weight Gain / Central Obesity | Increased body fat on the chest, upper back, and abdomen, while arms and legs may appear thin. | www.nhs.uk |
| "Moon Face" | A characteristic rounding of the face. | www.nhs.ukijopp.org | |
| Fatty Hump | Accumulation of fat between the shoulders. | verywellhealth.com | |
| High Blood Sugar | Can lead to the development of type 2 diabetes. | www.nhs.ukverywellhealth.com | |
| Dermatological | Skin Thinning & Bruising | Skin that bruises easily. | www.nhs.uk |
| Stretch Marks (Striae) | Purple or red stretch marks on the abdomen, hips, breasts, and underarms. | www.nhs.ukijopp.orgverywellhealth.com | |
| Musculoskeletal | Muscle Weakness | Weakness is often prominent in the upper arms and legs. | www.nhs.ukijopp.org |
| Bone Thinning (Osteoporosis) | Increased risk of weakened bones. | www.nhs.uk | |
| Endocrine/Reproductive | Irregular Periods | Menstrual cycles may become irregular or stop completely. | www.nhs.uk |
| Low Libido | Decreased sex drive. | www.nhs.uk | |
| Psychological | Mood Changes | Feelings of irritability, anxiety, or depression. | www.nhs.uk |
Genotoxicity and Carcinogenicity Investigations
Mutagenicity Studies in Bacterial and Mammalian Cell Systems
The genotoxic potential of prednisolone has been evaluated in various test systems, with results indicating a complex profile. Investigations of prednisolone in a bacterial test system for gene mutations suggested a weak genotoxic potential. hpra.iehpra.ie Similarly, prednisone (B1679067), which is metabolized to prednisolone in the liver, was found to be weakly mutagenic in the Salmonella typhimurium strain TA100, but only with metabolic activation. nps.org.audrugbank.com However, other studies on a prednisolone ester, prednisolone farnesylate, showed no mutagenicity in the Ames test across several bacterial strains. nih.gov
In mammalian cell systems, the data is also varied. Gene mutation tests with mammalian cells have generally reported negative results for prednisolone. hpra.iehpra.ie In one study, prednisolone induced DNA strand breaks in mouse lymphoma cells but was not considered mutagenic. nps.org.au Another study on prednisolone farnesylate noted a slight increase in structural chromosomal aberrations in Chinese hamster fibroblast cells when metabolic activation was present. nih.gov A study in male mice found that the tested dose of prednisolone did not cause a significant increase in sperm head abnormalities or changes to the mitotic index in bone marrow and germ cells. uobaghdad.edu.iq
Table 3: Summary of Mutagenicity Study Findings for Prednisolone and its Derivatives
| Test System | Compound Tested | Finding | Conclusion | Citations |
| Bacterial Systems | ||||
| Ames Test (S. typhimurium) | Prednisolone | Indications of weak genotoxic potential. | Weakly Positive | hpra.iehpra.ie |
| Ames Test (S. typhimurium) | Prednisone | Weakly mutagenic in strain TA100 with metabolic activation. | Weakly Positive | nps.org.au |
| Ames Test (S. typhimurium, E. coli) | Prednisolone Farnesylate | No mutagenicity observed. | Negative | nih.gov |
| Mammalian Systems | ||||
| Gene Mutation Tests (Mammalian Cells) | Prednisolone | Negative results reported in the literature. | Negative | hpra.iehpra.ie |
| Mouse Lymphoma Assay | Prednisolone | Induced DNA strand breaks but was not mutagenic. | Equivocal | nps.org.au |
| Chromosomal Aberration Test (CHL Cells) | Prednisolone Farnesylate | Slight increase in aberrations with metabolic activation. | Weakly Positive | nih.gov |
| Micronucleus Test (Mice) | Prednisolone Farnesylate | No significant increase in micronucleated erythrocytes. | Negative | nih.gov |
| Sperm Head Abnormality (Mice) | Prednisolone | No significant increase in abnormalities. | Negative | uobaghdad.edu.iq |
Tumorigenicity Research and Epidemiological Data on Glucocorticoid Therapy and Cancer Incidence
Research into the relationship between glucocorticoid therapy and cancer has yielded conflicting and context-dependent results. Direct tumour-inducing effects of glucocorticoids like prednisolone are not known. medicines.org.uk
Animal tumorigenicity studies have been inconsistent. One study in rats reported that prednisolone caused an increased occurrence of hepatic tumours. hpra.iehpra.ienps.org.au In contrast, other investigators found either no effect or a lower tumour rate after administering prednisolone or prednisone in rodent studies. hpra.iehpra.ie Furthermore, some sources have reported prednisolone to be non-carcinogenic, and in one study involving mice with transplanted carcinoma, prednisolone did not significantly affect survival or metastasis. rxabbvie.comnih.gov
Table 4: Selected Animal Tumorigenicity Studies for Prednisolone
| Animal Model | Finding | Conclusion | Citations |
| Rats | Caused an increase in the occurrence of hepatic tumours. | Potential for tumorigenicity in the liver. | hpra.iehpra.ienps.org.au |
| Rodents | No influence or a lower tumour rate was observed. | No tumorigenic effect or potentially protective. | hpra.iehpra.ie |
| Mice (with transplanted carcinoma) | Little or no effect on survival, metastasis, or tumour size. | No significant effect on tumour progression. | nih.gov |
Table 5: Selected Human Epidemiological Studies on Glucocorticoid Therapy and Cancer Incidence
| Study Population | Key Finding | Reported Risk Association | Citations |
| South Korean Adult Population (n=770,880) | Long-term GC users had a 1.23-fold higher overall cancer risk (notably liver and lung). | Increased Risk | nih.govaacrjournals.org |
| Patients with Rheumatologic Diseases | Cancer prevalence was 34.2% in GC users vs. 20.8% in non-users (Odds Ratio: 1.97). | Increased Risk | ascopubs.org |
| Danish Female Population (n=32,673) | No substantial increase in the incidence of breast cancer among systemic GC users. | Neutral | aacrjournals.org |
| Individuals with Lung Inflammation (COPD, Asthma) | Inhaled steroid use dramatically reduces lung cancer risk. | Decreased Risk (Specific Context) | nih.gov |
| Women with Breast Cancer | Systemic GC therapy was associated with a reduced incidence of ER-positive breast cancer. | Decreased Risk (Specific Cancer Type) | nih.gov |
Analytical Methodologies for Prednisolone Caproate and Prednisolone
Chromatographic Techniques for Quantitative Analysis and Identification
Chromatography stands as a cornerstone for the separation and analysis of Prednisolone (B192156) Caproate and Prednisolone from complex matrices.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of Prednisolone and its esters. pharmacyjournal.netrjwave.org Reverse-phase HPLC methods are common, often employing C8 or C18 columns. pharmacyjournal.netnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous component, which may be water or a buffer solution. pharmacyjournal.netrjwave.org
Ultraviolet (UV) detection is frequently used, with the wavelength of maximum absorbance for Prednisolone being around 240-246 nm. rjwave.orgjonuns.com One method reported a retention time for Prednisolone at approximately 3.3 minutes using a mobile phase of methanol and water (60:40) with detection at 240 nm. rjwave.org Another study utilized a mobile phase of methanol and water (70:30) and detected Prednisolone at 238 nm. pharmacyjournal.net For simultaneous analysis of Prednisolone and Prednisone (B1679067), a mobile phase of acetonitrile and 0.08% trifluoroacetic acid in water (28:72, v/v) has been used, with detection at 254 nm. researchgate.netscispace.com
Fluorescence detection offers enhanced sensitivity and selectivity, particularly for biological samples where analyte concentrations are low. nih.govencyclopedia.pub While native fluorescence of corticosteroids can be utilized, derivatization is often employed to improve detection limits. nih.govencyclopedia.pub For instance, corticosteroids can be converted to fluorescent quinoxaline (B1680401) derivatives, allowing for the detection of multiple 21-hydroxycorticosteroids in human urine with limits of detection (LOD) in the picomole range. nih.govencyclopedia.pub A method for quantifying Prednisolone and Prednisone in plasma after derivatization achieved an LOD of 3 ng/mL. nih.govencyclopedia.pub
Table 1: Examples of HPLC Methods for Prednisolone Analysis
| Column | Mobile Phase | Detection | Analyte | Retention Time | Application |
| YMC basic (150mm × 4.6mm, 5μm) | Methanol:Water (60:40) | PDA at 240 nm | Prednisolone | 3.3 ± 0.2 min | Solid dosage form |
| Grace C18 (250mm x 4.6ID, 5 micron) | Methanol:Water (70:30) | UV at 238 nm | Prednisolone | Not specified | Rat plasma |
| C18 analytical column | Acetonitrile:0.08% Trifluoroacetic acid in water (28:72, v/v) | UV at 254 nm | Prednisolone | 19.8 min | Human plasma |
| C18 analytical column | Acetonitrile:0.08% Trifluoroacetic acid in water (28:72, v/v) | UV at 254 nm | Prednisone | 21.4 min | Human plasma |
| C8 (100 × 4.6 mm, 5 μm) | Gradient elution | UV at 290 nm | Prednisolone | 7.3 min | Spiked human plasma |
This table is generated based on data from the text.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and profiling metabolites of Prednisolone and its parent compound, Prednisone. nih.govnih.gov This technique is particularly useful for analyzing complex biological samples like urine. nih.gov In a typical GC-MS analysis of corticosteroids, the analytes are first derivatized to make them volatile. nih.gov For example, methoxime-trimethylsilyl derivatives are commonly prepared for steroid profiling. nih.gov
GC-MS has been instrumental in characterizing the metabolic pathways of Prednisone and Prednisolone. nih.gov The major metabolites identified include products of 11-keto/11-hydroxy conversion, 20-hydroxy analogs, and 4,5-dihydro analogs of the parent drugs. nih.gov Minor metabolites such as cortisone, 6-hydroxy compounds, and fully saturated A-ring compounds have also been detected. nih.gov The combination of gas chromatographic retention data and mass spectral information allows for the provisional identification of these metabolites. nih.gov
More advanced techniques like gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS) have been developed to distinguish between endogenous and exogenous sources of Prednisone and Prednisolone, which is critical in anti-doping analysis. nih.govresearchgate.net
Spectrophotometric Methods for Compound Assay (e.g., UV-Vis Spectrophotometry)
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative assay of Prednisolone in pharmaceutical dosage forms. jonuns.comajrconline.org These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration of the drug in the solution (Beer-Lambert law). ajrconline.org
A common approach involves dissolving the Prednisolone sample in a suitable solvent, such as ethanol, and measuring its absorbance at the wavelength of maximum absorption (λmax), which for Prednisolone is typically around 243-246 nm. jonuns.comajrconline.org One validated method demonstrated linearity in the concentration range of 2.5-20 µg/mL with a high correlation coefficient (r² = 1.000). ajrconline.org Another study established a linearity range of 0.6-25 µg/mL with a correlation value of 0.9996. jonuns.com
Colorimetric methods have also been developed for the determination of Prednisolone. researchgate.netum.edu.my One such method involves the oxidation of Prednisolone by ferric ions, and the resulting ferrous ions form a greenish-blue complex with ferricyanide. researchgate.netum.edu.my This method was found to be linear over a concentration range of 1-60 µg/mL, with a limit of detection (LOD) of 0.5 µg/mL and a limit of quantification (LOQ) of 1 µg/mL. researchgate.netum.edu.my Another spectrophotometric method utilizes the formation of an ionic bonding complex between Prednisolone and ferric chloride in the presence of TritonX-114, with the resulting complex showing maximum absorption at 390.5 nm. pnrjournal.com
Table 2: Comparison of Spectrophotometric Methods for Prednisolone Assay
| Method | Reagents | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| UV Spectrophotometry | Ethanol | 243 | 2.5-20 | Not Specified | Not Specified |
| UV Spectrophotometry | Not Specified | 246 | 0.6-25 | Not Specified | Not Specified |
| Colorimetric | Ferric ions, Ferricyanide | Not Specified | 1-60 | 0.5 | 1 |
| Cloud Point Extraction | FeCl3.6H2O, TritonX-114, NaOH | 390.5 | 2-18 | 0.0293 | 0.0888 |
This table is generated based on data from the text.
Advanced Sample Preparation and Extraction Strategies (e.g., Solvent Extraction, Solid-Phase Dispersive Extraction)
Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest, particularly from complex biological matrices, before instrumental analysis.
Solvent extraction , also known as liquid-liquid extraction (LLE), is a conventional and widely used technique. pharmacyjournal.netnih.gov For the analysis of Prednisolone in plasma, a one-step extraction with t-butyl methyl ether has been reported. researchgate.net In another method for determining Prednisolone in plasma, liquid-liquid extraction was employed, yielding an average recovery of 74.2%. pharmacyjournal.net For whole blood samples, a combination of water, sodium hydroxide, and ethyl acetate (B1210297) has been used for extraction. scispace.com
Solid-phase extraction (SPE) is a more modern and often more efficient technique that offers advantages such as reduced solvent consumption and higher sample throughput. scispace.comnih.govuchile.cl For the analysis of Prednisolone in plasma, urine, and protein-bound fractions, Lichrolut RP-18 solid-phase columns have been utilized with methanol, ethyl acetate, and acetonitrile as elution solvents. scispace.comuchile.cl A method for analyzing multiple corticosteroids, including Prednisolone, in river water employed a single SPE step with a low-volume cartridge, achieving average recoveries between 68% and 126%. researchgate.net
Cloud point extraction (CPE) is an environmentally friendly alternative to traditional extraction methods. pnrjournal.com This technique has been applied to the determination of Prednisolone by forming an ionic bonding complex with a reagent and then extracting it into a surfactant-rich phase. pnrjournal.com
Solid-phase dispersive extraction , often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another advanced sample preparation strategy. nih.gov While specific applications for Prednisolone caproate were not detailed in the provided context, QuEChERS is a widely used technique for the extraction of various drugs, including steroids, from different sample matrices. nih.gov
Applications in Analytical Method Development, Validation, and Quality Control
The development and validation of robust analytical methods are essential for the quality control (QC) of pharmaceutical products containing this compound and Prednisolone. aquigenbio.com These methods ensure that the drug product meets the required specifications for identity, strength, quality, and purity.
Analytical method development involves optimizing various parameters, such as the choice of chromatographic column, mobile phase composition, flow rate, and detector settings, to achieve the desired separation and sensitivity. rjwave.orgsielc.com For instance, the development of an RP-HPLC method for Prednisolone involved testing different organic solvents and column chemistries to achieve an isocratic elution with a short run time and good peak symmetry. rjwave.org
Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended purpose. rjwave.orgajrconline.org Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jonuns.comajrconline.org
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. jonuns.comum.edu.my
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rjwave.orgjonuns.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jonuns.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jonuns.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netum.edu.my
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netum.edu.my
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jonuns.com
This compound itself is used as a high-quality reference standard in analytical method development, method validation (AMV), and quality control (QC) applications. aquigenbio.com It plays a crucial role in Abbreviated New Drug Applications (ANDA) for generic drug products. aquigenbio.com
Comparative Pharmacological and Clinical Research
Comparisons with Other Synthetic Corticosteroids
The therapeutic utility of a corticosteroid is determined by its efficacy and safety, which can vary significantly among different synthetic analogues.
Prednisolone (B192156) caproate's effects are primarily those of its active metabolite, prednisolone. Comparisons between prednisolone and other widely used corticosteroids reveal distinct profiles in terms of efficacy and side effects.
Prednisone (B1679067): Prednisone is a prodrug that is biologically inert until the liver metabolizes it into its active form, prednisolone. drugs.com For this reason, their anti-inflammatory effects are generally considered equivalent on a milligram-for-milligram basis. drugs.comsinglecare.com In patients with severe liver disease, prednisolone is often preferred as its activation does not depend on liver function. drugs.com Studies in patients with chronic active liver disease found no significant differences in the pharmacokinetics of prednisone and prednisolone, suggesting a rapid interconversion between the two. nih.gov
Methylprednisolone (B1676475): In treating moderately active ulcerative colitis, intramuscular depot methylprednisolone acetate (B1210297) and oral prednisolone were found to be equally effective in inducing remission after two weeks, although symptomatic improvement was quicker with oral prednisolone. nih.gov For infantile spasms, emerging evidence suggests intravenous methylprednisolone might have superior efficacy and a better safety profile compared to high-dose oral prednisolone. clinicaltrials.gov A study comparing the risk of acute decompensated heart failure between users of methylprednisolone and prednisolone is underway. clinicaltrials.gov
Dexamethasone (B1670325): Dexamethasone has a more potent glucocorticoid effect per milligram than prednisolone. who.int In a study on children with acute asthma exacerbations, two doses of dexamethasone were found to be more effective and safer, causing less vomiting/gastritis, than a five-day course of prednisolone. nih.govnih.gov Conversely, in the early management of pemphigus vulgaris, parenteral dexamethasone and oral prednisolone showed similar efficacy, but dexamethasone appeared to be safer. who.int
Triamcinolone (B434): In a long-term study of patients with severe chronic asthma, intramuscular depot triamcinolone was significantly more effective than oral prednisolone in improving lung function. nih.gov However, side effects such as menstrual irregularities and muscle pain were more common with triamcinolone. nih.gov For treating oral inflammatory lesions, a mucoadhesive prednisolone tablet was found to be as useful as triamcinolone acetonide paste. ircmj.com
Budesonide (B1683875): Budesonide is a potent corticosteroid with low systemic bioavailability due to high first-pass metabolism in the liver. nih.gov In treating active Crohn's disease, prednisolone was more effective at reducing disease activity scores, but budesonide was associated with significantly fewer corticosteroid-related side effects and less suppression of the pituitary-adrenal axis. nih.gov When comparing inhaled budesonide to oral prednisolone for moderate asthma, both improved lung function in a dose-dependent manner. nih.gov
| Corticosteroid | Key Comparative Efficacy Findings | Key Comparative Safety Findings | Relevant Conditions Studied |
|---|---|---|---|
| Prednisone | Equally effective as prednisolone; it is a prodrug converted to prednisolone in the liver. drugs.comsinglecare.com | Prednisolone is preferred in severe liver disease to ensure activation. drugs.com | Chronic Active Liver Disease nih.gov |
| Methylprednisolone | Equally effective as prednisolone for ulcerative colitis after 2 weeks, though initial symptom relief is slower. nih.gov May be superior for infantile spasms. clinicaltrials.gov | Potentially better safety profile for infantile spasms. clinicaltrials.gov | Ulcerative Colitis nih.gov, Infantile Spasms clinicaltrials.gov |
| Dexamethasone | More effective for acute asthma exacerbation in children. nih.govnih.gov Similar efficacy for pemphigus vulgaris. who.int | Caused less vomiting/gastritis in asthma treatment. nih.gov Appeared safer in early management of pemphigus vulgaris. who.int | Asthma nih.govnih.gov, Pemphigus Vulgaris who.int |
| Triamcinolone | More effective for long-term severe chronic asthma. nih.gov Equally effective for oral inflammatory lesions. ircmj.com | Associated with more side effects like menstrual irregularities and muscle pain in asthma treatment. nih.gov | Severe Chronic Asthma nih.gov, Oral Inflammatory Lesions ircmj.com |
| Budesonide | Less effective than prednisolone for reducing Crohn's disease activity index. nih.gov Similar dose-dependent efficacy for moderate asthma. nih.gov | Significantly fewer corticosteroid-associated side effects in Crohn's disease. nih.gov | Crohn's Disease nih.gov, Asthma nih.govnih.gov |
The chemical form of a corticosteroid, whether a prodrug or an ester, significantly influences its absorption, distribution, metabolism, and excretion (pharmacokinetics), and consequently, its therapeutic effect (pharmacodynamics).
Prednisone is a prodrug that is converted in the liver to prednisolone, its active form. drugs.comwikipedia.org This conversion is a critical step for its biological activity.
Prednisolone itself can be modified into various ester prodrugs, such as prednisolone acetate, prednisolone sodium phosphate (B84403), and prednisolone caproate. This esterification is a strategy to alter the drug's properties. For instance, highly soluble esters like sodium phosphate are used for intravenous administration. occams.com
The caproate ester in this compound is a six-carbon chain, which increases the lipophilicity (fat-solubility) of the molecule compared to the parent prednisolone. vulcanchem.com This increased lipophilicity can enhance tissue penetration and may provide a prolonged release of the active drug due to slower hydrolysis of the ester bond compared to shorter-chain esters like acetate. vulcanchem.com It is assumed that this compound is rapidly hydrolyzed into its active components, prednisolone and hexanoic acid, either during or immediately after absorption. hpra.ie The dosage equivalence is also affected by the ester; approximately 127 mg of this compound is needed to provide the equivalent of 100 mg of prednisolone.
The pharmacokinetics of prednisolone are complex and nonlinear, primarily due to its binding to plasma proteins like albumin and transcortin. occams.comnih.gov At higher concentrations, transcortin becomes saturated, leading to an increase in the free, biologically active fraction of the drug. occams.com This dose-dependent pharmacokinetic profile can influence clinical effects. nih.govresearchgate.net
| Compound | Type | Key Pharmacokinetic/Pharmacodynamic Feature |
|---|---|---|
| Prednisone | Prodrug | Biologically inactive; must be converted to active prednisolone in the liver. drugs.comwikipedia.org |
| Prednisolone | Active Drug | Active glucocorticoid; exhibits dose-dependent, nonlinear pharmacokinetics due to saturable protein binding. occams.comnih.gov |
| Prednisolone Acetate | Ester Prodrug | Slowly absorbed after intramuscular injection. Undergoes hydrolysis to release prednisolone. drugbank.com |
| Prednisolone Sodium Phosphate | Ester Prodrug | Highly water-soluble, suitable for intravenous administration, and rapidly absorbed. occams.com |
| This compound | Ester Prodrug | More lipophilic than prednisolone; may have prolonged release due to slower hydrolysis. vulcanchem.com Rapidly hydrolyzes to prednisolone after absorption. hpra.ie |
Comparative Effectiveness and Safety Studies with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Corticosteroids and NSAIDs are both mainstays in the management of inflammatory conditions. Comparative studies provide insights into their relative merits.
In the treatment of acute gout, a meta-analysis found no difference in efficacy for pain management between corticosteroids and NSAIDs. dukehealth.org However, the study suggested that corticosteroids might have a more favorable safety profile concerning certain adverse events. dukehealth.org
For controlling inflammation after uneventful phacoemulsification (cataract surgery), studies have shown that NSAIDs used alone are comparable to prednisolone in preventing inflammation and pain. nih.govbohrium.com One study found that the NSAID nepafenac (B1678188) (0.3%) was more effective than prednisolone acetate in reducing the incidence of cystoid macular edema, a potential complication of the surgery. bohrium.com Another analysis noted that while there was no significant difference in most inflammatory measures, bromfenac (B1205295) and nepafenac (0.1%) were less effective than prednisolone in preventing an increase in central macular thickness. nih.gov
| Condition | Effectiveness Comparison | Safety Comparison |
|---|---|---|
| Acute Gout | Corticosteroids and NSAIDs offer similar outcomes for pain management. dukehealth.org | Corticosteroids appeared to have a more favorable safety profile for select adverse events. dukehealth.org |
| Post-Cataract Surgery Inflammation | NSAIDs are comparable to prednisolone for preventing inflammation and pain. nih.govbohrium.com Some NSAIDs (Nepafenac 0.3%) may be more efficacious in preventing cystoid macular edema. bohrium.com | Data is specific to the drugs and conditions studied; no broad safety superiority was established in these ophthalmic studies. |
Research on Diverse Corticosteroid Regimens (e.g., Duration, High Dose vs. Low Dose) and Their Clinical Outcomes
The effectiveness of corticosteroid therapy can be highly dependent on the dosing regimen. Research has explored the impact of dose and duration on clinical outcomes across various diseases.
In the context of COVID-19, the optimal dosing of corticosteroids has been a subject of intense research.
One retrospective study found no significant difference in clinical outcomes (including mortality) for patients with moderate to severe COVID-19 treated with high-dose versus low-dose methylprednisolone. nih.gov
Another multicentric study found that higher doses of steroids provided lesser mortality benefits in patients with early-onset hypoxia, with the difference becoming statistically insignificant when therapy was started late in the disease course. nih.gov
Conversely, a randomized trial in hospitalized COVID-19 patients needing oxygen found that a high-dose dexamethasone regimen reduced clinical worsening compared to a low-dose regimen, although 28-day mortality was not different between the groups. ersnet.org
A large trial (COVID STEROID 2) showed no significant mortality benefit for high-dose compared to low-dose steroids in patients requiring high levels of oxygen. plos.org
In the treatment of immune checkpoint inhibitor-associated myocarditis, a systematic review concluded that the prompt administration of high-dose corticosteroid pulse therapy was strongly associated with improved clinical outcomes, including lower cardiovascular mortality, compared to low-dose therapy. frontiersin.org
These studies highlight that the choice between a high-dose and low-dose regimen is complex and likely depends on the specific clinical condition, the timing of administration, and the patient population. nih.goversnet.org While these studies often use methylprednisolone or dexamethasone, the findings contribute to the broader understanding of corticosteroid therapy principles that would apply to prednisolone and its esters.
| Condition | Regimen Comparison | Key Clinical Outcome Findings |
|---|---|---|
| COVID-19 (Moderate to Severe) | High-Dose vs. Low-Dose Methylprednisolone | No significant difference in mortality, length of hospital stay, or need for mechanical ventilation. nih.gov |
| COVID-19 (Hypoxic) | High-Dose vs. Low-to-Moderate Dose Corticosteroids | Lesser mortality benefit with higher doses in early-onset hypoxia. nih.gov |
| COVID-19 (with Oxygen Therapy) | High-Dose vs. Low-Dose Dexamethasone | High-dose reduced clinical worsening, but no difference in 28-day mortality. ersnet.org |
| Immune Checkpoint Inhibitor-Associated Myocarditis | High-Dose vs. Low-Dose Corticosteroids | High-dose therapy was associated with improved clinical outcomes and lower cardiovascular mortality. frontiersin.org |
Future Directions and Emerging Research Avenues
Further Elucidation of Molecular Mechanisms in Complex and Refractory Conditions
The primary mechanism of action for prednisolone (B192156) involves binding to glucocorticoid receptors (GR), which leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory ones. patsnap.com This process includes inhibiting the production of cytokines, prostaglandins (B1171923), and leukotrienes. vulcanchem.compatsnap.com However, in complex and refractory inflammatory and autoimmune diseases, the response to corticosteroids can be variable, and resistance can develop.
Future research must delve deeper into the molecular intricacies of prednisolone caproate's action in such conditions. This includes investigating how the glucocorticoid receptor complex interacts with different DNA sequences, known as glucocorticoid response elements (GREs), to regulate gene transcription in specific cell types involved in diseases like rheumatoid arthritis, lupus, or inflammatory bowel disease. patsnap.comoaepublish.com Understanding the non-genomic effects, which are more rapid and not dependent on gene transcription, is another critical area. Furthermore, research into the mechanisms that lead to glucocorticoid resistance, such as alterations in GR expression, function, or downstream signaling pathways, is essential for developing strategies to overcome treatment failure in refractory patient populations. oaepublish.comjapsonline.com
Development of Targeted Delivery Systems for Enhanced Localized Efficacy and Reduced Systemic Effects
A significant avenue for future research lies in the development of targeted delivery systems for this compound. vulcanchem.com The goal is to maximize the drug's concentration at the site of inflammation while minimizing systemic exposure and associated adverse effects. researchgate.net
One promising approach is the formulation of pH-dependent coated tablets designed for colon-targeted delivery. jocpr.com Such systems can protect the drug from the acidic environment of the stomach and release it specifically in the colon, which would be highly advantageous for treating inflammatory bowel disease. jocpr.comresearchgate.net Studies on prednisolone have shown that tablets coated with specific methacrylate (B99206) copolymers can successfully prevent premature drug release, delivering the active compound to the colon. jocpr.com
Another advanced strategy involves the use of nanoparticle-based systems, such as those made with poly(lactic-co-glycolic acid) (PLGA). researchgate.net These nanoparticles can encapsulate this compound, allowing for controlled drug release and potential surface modification for active targeting to inflamed tissues. researchgate.netnih.gov Research in this area would focus on optimizing nanoparticle design to improve drug loading, modulate release kinetics, and enhance accumulation at the desired site of action, thereby improving therapeutic outcomes in chronic diseases. researchgate.net
Integration of Advanced Omics Technologies (e.g., Pharmacogenomics, Proteomics) in this compound Research
The significant inter-individual variability in response to corticosteroid therapy highlights the need for a personalized medicine approach. nih.govd-nb.info Integrating advanced "omics" technologies, particularly pharmacogenomics and proteomics, into this compound research is a key future direction. japsonline.com
Pharmacogenetics, the study of how genetic variations influence drug response, could help predict a patient's efficacy and susceptibility to side effects. japsonline.comnih.gov Research has shown that genetic factors can account for a substantial portion of the variability in medication effects. d-nb.info For prednisolone, polymorphisms in several genes have been identified as potentially significant. Future studies on this compound should investigate these and other genetic markers to tailor therapy.
Table 1: Key Genes in Corticosteroid Pharmacogenomics
| Gene | Encoded Protein | Function | Potential Impact on Prednisolone Therapy |
|---|---|---|---|
| NR3C1 | Glucocorticoid Receptor (GR) | Binds to corticosteroids to mediate their effects. | Variations may alter receptor sensitivity and treatment response. japsonline.compharmgkb.org |
| ABCB1 (MDR1) | P-glycoprotein (Pg) | A transporter protein that affects drug distribution. | Polymorphisms have been investigated for their association with prednisone (B1679067) therapy response. japsonline.compharmgkb.org |
Proteomics, the large-scale study of proteins, can further elucidate the molecular pathways affected by this compound and identify biomarkers for treatment response and toxicity. utah.edu
Long-Term Safety and Efficacy Studies in Chronic Disease Management
While corticosteroids are effective for managing many chronic inflammatory diseases, their long-term use is often associated with significant side effects. wikipedia.orgresearchgate.net Prospective, long-term studies specifically focused on this compound are needed to establish its safety and efficacy profile in the context of chronic disease management.
Systematic reviews of long-term, low-dose prednisone therapy in conditions like rheumatoid arthritis have provided some insights, suggesting a reasonable benefit-risk ratio but also an increased risk of infections. nih.gov A comparative study of deflazacort (B1670188) and prednisone in chronic sarcoidosis found that while both were effective, the side-effect profiles, particularly concerning bone health, differed. nih.gov Similar rigorous, long-term trials are required for this compound. These studies should systematically evaluate its efficacy in controlling disease activity and its impact on common corticosteroid-related adverse events, such as osteoporosis, hyperglycemia, weight gain, and adrenal insufficiency, over extended periods. wikipedia.orgnih.govnih.gov Data from such studies are crucial for informing clinical guidelines and making evidence-based decisions for patients requiring prolonged therapy. nih.gov
Investigations into Novel Therapeutic Combinations and Synergistic Effects
Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy, reduce the required corticosteroid dose, and thereby minimize side effects. nih.govrenowacare.com Future research should focus on identifying and evaluating novel combination therapies that produce synergistic effects.
The rationale for this approach is to target different inflammatory pathways simultaneously. nih.gov For instance, combining prednisolone with the HSD-1 inhibitor clofutriben (B605633) is being investigated to mitigate steroid-related side effects without compromising anti-inflammatory efficacy. sparrowpharma.com Laboratory studies have explored various combinations with prednisolone, showing potential synergistic or additive effects.
Table 2: Potential Combination Therapies for Investigation with this compound
| Combination Agent | Mechanism of Action | Potential Synergistic Effect |
|---|---|---|
| Methotrexate | Immunosuppressant | Enhanced efficacy in autoimmune diseases like rheumatoid arthritis, allowing for lower steroid doses. renowacare.com |
| Dipyridamole | Phosphodiesterase inhibitor | Synergistic immunosuppressive effect by inhibiting additional inflammatory mediators. nih.gov |
| Tamoxifen | Selective estrogen receptor modulator | Shown to have a synergistic interaction with prednisolone in lymphocyte proliferation assays. nih.gov |
| HSD-1 Inhibitors (e.g., clofutriben) | Inhibits hydroxysteroid (11-beta) dehydrogenase 1 | Intended to lower active steroid levels in specific tissues to reduce side effects while maintaining efficacy. sparrowpharma.com |
| Dehydroepiandrosterone (DHEA) | Steroid prohormone | Additive immunosuppressive effect with prednisolone. nih.gov |
Future clinical trials should be designed to rigorously test the clinical benefits and safety of these and other potential combinations involving this compound.
Optimization of Clinical Trial Designs to Address Unmet Research Questions
To efficiently answer the remaining questions about this compound's efficacy, safety, and optimal use, future research must employ innovative and optimized clinical trial designs. nih.govefpia.eu Traditional clinical trial models can be slow and may not be the most effective way to evaluate new formulations or combination therapies. nih.gov
Modern approaches that could be adopted include:
Adaptive Designs: These trials allow for pre-planned modifications based on interim data, making the trial more flexible and efficient. This could be used to adjust dosing or patient selection criteria during the study. efpia.eu
Master Protocols: These designs, such as basket, umbrella, or platform trials, enable the evaluation of multiple therapies or disease subtypes under a single overarching protocol. efpia.eu A platform trial, for example, could be used to test different doses or combinations of this compound simultaneously and perpetually. efpia.eu
Dose-Optimization Studies: Rather than focusing solely on the maximum tolerated dose, these trials aim to identify the dose that provides the best balance of efficacy and safety for long-term outcomes. nih.gov
Real-World Data Integration: Leveraging real-world evidence from electronic health records can help in designing more patient-centric trials and assessing long-term effectiveness in a broader population. trinetx.com
By adopting these advanced trial designs, researchers can accelerate the generation of high-quality evidence to guide the clinical use of this compound. efpia.eun-side.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
